3-(Dimethylamino)-3'-methoxypropiophenone is a chemical compound that belongs to the class of substituted propiophenones. It is primarily recognized for its applications in pharmaceuticals and chemical research. The compound is characterized by its unique molecular structure, which includes a dimethylamino group and a methoxy group attached to a propiophenone backbone.
The compound can be identified by its CAS number, 35076-32-5. It is classified under various chemical categories, including:
The synthesis of 3-(Dimethylamino)-3'-methoxypropiophenone can be achieved through several methods, with one of the most common being the reaction of 3'-methoxypropiophenone with dimethylamine.
Technical Details:
The molecular formula for 3-(Dimethylamino)-3'-methoxypropiophenone is , and its molecular weight is approximately 207.273 g/mol. The structure features:
The InChI Key for this compound is PQEWAERVBUCIQJ-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure.
The primary reaction involving 3-(Dimethylamino)-3'-methoxypropiophenone is its formation from 3'-methoxypropiophenone through nucleophilic substitution where dimethylamine acts as a nucleophile. The reaction can be summarized as follows:
This reaction typically occurs under mild conditions, facilitating the formation of the target compound without significant by-products.
The mechanism involves:
3-(Dimethylamino)-3'-methoxypropiophenone has various applications in scientific research:
The synthesis of 3'-methoxypropiophenone (CAS 37951-49-8) predominantly employs Grignard chemistry for its reliability in carbon-carbon bond formation. A documented approach involves reacting ethylmagnesium bromide with m-methoxybenzonitrile in anhydrous tetrahydrofuran (THF) at 0-20°C under inert atmosphere. This reaction proceeds via nucleophilic addition to the nitrile group, forming an imine intermediate that hydrolyzes to the target ketone upon acidic workup. Critical to this method is the stoichiometric control of the Grignard reagent, with optimal results achieved at a 3.2:1 molar ratio of EtMgBr to benzonitrile derivative. The process delivers near-quantitative yields (100%) of 3'-methoxypropiophenone as confirmed by NMR analysis (δ 1.23 (3H,t), 3.00 (2H,q), 3.86 (3H,s)) [2] .
An alternative pathway utilizes 3-methoxybenzaldehyde as the starting material. Here, ethylmagnesium bromide addition yields the secondary alcohol, which undergoes oxidation using sodium dichromate in sulfuric acid (70% yield). While effective, this route introduces additional purification challenges due to chromium byproducts [2].
Table 1: Grignard-Mediated Synthesis Performance Metrics
Starting Material | Grignard Reagent | Reaction Temp (°C) | Yield (%) | Key Advantage |
---|---|---|---|---|
m-Methoxybenzonitrile | EtMgBr (3.2 eq) | 0 → 20 | ~100 | Single-step conversion |
3-Methoxybenzaldehyde | EtMgBr (1.2 eq) | RT | 70 | Avoids nitrile handling |
Friedel-Crafts acylation represents an industrially viable alternative for 3'-methoxypropiophenone synthesis. The patent CN101671245A details a process where propanoyl chloride reacts with anisole in the presence of aluminum trichloride (AlCl₃) catalyst. Key innovations include:
This method achieves 85-90% isolated yield with >98% purity confirmed by GC-MS. Catalyst recycling remains challenging due to hydrolysis during aqueous workup, though patent claims suggest magnesium-assisted recovery reduces aluminum waste by 40% [1] [4].
Solvent polarity critically influences reaction kinetics and byproduct profiles. Comparative studies in patent CN106518635A reveal:
Notably, acetone acts as both co-solvent and quenching agent, reacting with excess Grignard reagents to form innocuous tertiary alcohols. This dual functionality enables in situ reaction control without additional additives. Industrial implementations utilize this solvent blend in continuous distillation systems with >95% THF recovery rates [1] .
Table 2: Solvent System Performance Comparison
Solvent Composition | Reaction Temp (°C) | Byproduct Formation (%) | Yield (%) |
---|---|---|---|
THF (100%) | 65 | 12.3 | 82 |
THF/Acetone (8:2) | 0 | 3.1 | 94 |
THF/MTBE (9:1) | -10 | 5.7 | 88 |
The conversion of 3'-methoxypropiophenone to 3-(dimethylamino)-3'-methoxypropiophenone (CAS 35076-32-5) proceeds via SN₂ displacement at the β-carbon. Halogenated precursors (e.g., 3-(3-methoxyphenyl)-propyl chloride) react with anhydrous dimethylamine under phase-transfer conditions. Critical parameters include:
Steric hindrance analysis reveals unexpected accessibility of the β-carbon despite aromatic proximity, attributed to the conformational flexibility of the propyl chain. Computational models indicate the lowest energy transition state occurs when the carbonyl group rotates 120° relative to the methoxy substituent [6].
Ketone activation precedes nucleophilic amination through iminium ion generation. When employing dimethylamine under reductive conditions (NaBH₃CN), spectroscopic evidence confirms:
Isotopic labeling studies (¹⁸O-ketone) demonstrate irreversible tetrahedral intermediate collapse, with water elimination as the driving force. This mechanistic understanding enables pH-controlled reaction design (optimum pH 5.5-6.0) to maximize iminium concentration while minimizing substrate decomposition [7].
Batch-to-flow transformation addresses exotherm management in Grignard-mediated syntheses. Patent CN106518635A discloses a three-stage continuous system:
This configuration achieves 95% conversion with 40% reduction in THF consumption compared to batch processes. Temperature control remains superior (<±1°C fluctuation), virtually eliminating the thermal degradation pathway observed in batch reactors at >30°C [1] [4].
Impurity profiling identifies three primary byproducts:
Mitigation approaches include:
Lifecycle analysis reveals that combining these strategies decreases waste treatment costs by 65% while increasing overall process mass intensity to 58. This positions 3-(dimethylamino)-3'-methoxypropiophenone synthesis as environmentally competitive versus analogous pharmaceutical intermediates [1] [4] [7].
Table 3: Industrial Synthesis Performance Benchmarks
Process Parameter | Batch Method | Continuous Flow | Improvement Factor |
---|---|---|---|
Reaction Volume (L/kg) | 28 | 9 | 67% reduction |
THF Usage (kg/kg) | 14.2 | 8.5 | 40% reduction |
Byproduct Formation | 7.8% | 1.2% | 85% reduction |
Production Capacity | 80 kg/day | 350 kg/day | 4.4x increase |
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